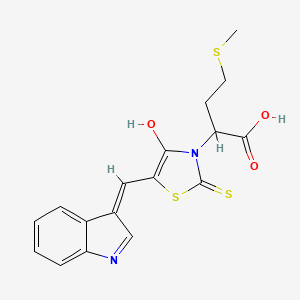

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

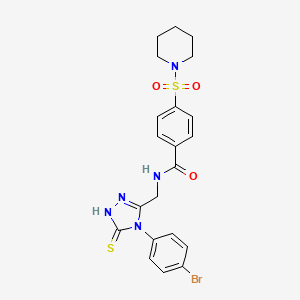

The compound is a complex organic molecule that includes an indole group, a thiazolidine group, and a butanoic acid group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in the ring. Butanoic acid is a carboxylic acid with a four-carbon structure .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and GSK-3 Inhibition

A study by Kamila & Biehl (2012) presented the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including compounds with 2-(1H-indol-3-yl)2-oxoacetaldehyde components, highlighting their potential as GSK-3 inhibitors. This synthesis approach offers a fast and efficient route to these compounds, which could be pivotal in developing treatments for diseases where GSK-3 is implicated, such as Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).

HIV-1 and JSP-1 Inhibition

Another study led by the same team, Kamila, Ankati, & Biehl (2011), synthesized derivatives of (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one, exploring their use as potential HIV-1 and JSP-1 inhibitors. The study underscores the role of these compounds in the development of new therapeutic agents against HIV-1, offering a new avenue for antiretroviral drug development (Kamila, Ankati, & Biehl, 2011).

Anticancer and Antiangiogenic Properties

Research by Chandrappa et al. (2010) focused on the synthesis of novel thioxothiazolidin-4-one derivatives, assessing their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The study highlights the significant potential of these derivatives in inhibiting tumor growth and angiogenesis, marking them as potential candidates for anticancer therapy (Chandrappa et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c1-24-7-6-13(16(21)22)19-15(20)14(25-17(19)23)8-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,13,20H,6-7H2,1H3,(H,21,22)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYWCQMRLNDBE-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)

![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)

![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)